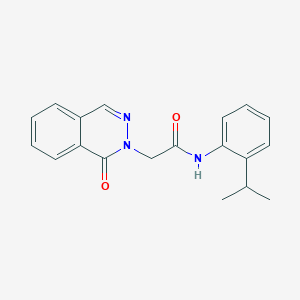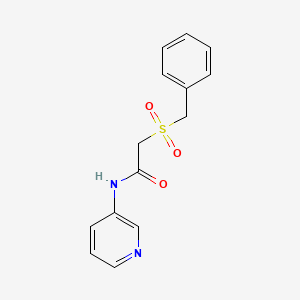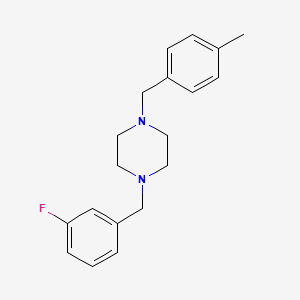![molecular formula C16H15F3N2O3 B5708280 N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5708280.png)
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea, also known as EFU, is a synthetic compound that belongs to the class of urea derivatives. EFU has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has several potential applications in scientific research. One of the primary areas of interest is its use in medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
This compound also has potential applications in the field of agriculture. It has been reported to exhibit herbicidal activity against several weed species, making it a potential candidate for the development of new herbicides.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inhibiting the activity of protein tyrosine kinases (PTKs). PTKs play a crucial role in the regulation of cell growth and differentiation, and their dysregulation has been implicated in the development of cancer. This compound has been found to inhibit the activity of several PTKs, including epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR).
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In addition to its antitumor activity, this compound has been found to possess anti-inflammatory and analgesic properties. It has also been reported to exhibit antioxidant activity, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. Additionally, this compound exhibits potent activity against cancer cells, making it a valuable tool for studying the mechanisms of cancer development and identifying potential targets for drug development.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain studies. Additionally, this compound may exhibit off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea. One area of interest is the development of new this compound derivatives with improved activity and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, this compound is a synthetic compound with several potential applications in scientific research. It exhibits potent antitumor, anti-inflammatory, and analgesic activity and has potential applications in the development of new drugs for the treatment of cancer, pain, and inflammation. The synthesis method of this compound has been extensively studied, and the compound can be easily synthesized in high purity. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea can be synthesized using the reaction between 4-ethoxyaniline and 4-(trifluoromethoxy)phenyl isocyanate in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a high purity level. The synthesis method of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-2-23-13-7-3-11(4-8-13)20-15(22)21-12-5-9-14(10-6-12)24-16(17,18)19/h3-10H,2H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTKZRYXDVXFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)

![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)


![N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5708223.png)
![N-(4,6-dimethyl-2-{[2-(4-nitrobenzylidene)hydrazino]carbonyl}thieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5708230.png)

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5708236.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5708250.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine](/img/structure/B5708267.png)